molecular formula C16H17NO3 B1392096 6-Methoxy-2-(4-propoxybenzoyl)pyridine CAS No. 1187171-42-1

6-Methoxy-2-(4-propoxybenzoyl)pyridine

Cat. No. B1392096
M. Wt: 271.31 g/mol
InChI Key: KICYMNYILFHRKU-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-propoxybenzoyl)pyridine is a chemical compound with the molecular formula C16H17NO3 . It has a molecular weight of 271.32 . The IUPAC name for this compound is (6-methoxy-2-pyridinyl)(4-propoxyphenyl)methanone .


Molecular Structure Analysis

The InChI code for 6-Methoxy-2-(4-propoxybenzoyl)pyridine is 1S/C16H17NO3/c1-3-11-20-13-9-7-12(8-10-13)16(18)14-5-4-6-15(17-14)19-2/h4-10H,3,11H2,1-2H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-2-(4-propoxybenzoyl)pyridine include a molecular weight of 271.32 .

Scientific Research Applications

Antibacterial and Antifungal Activity

Pyridine derivatives, including compounds related to 6-Methoxy-2-(4-propoxybenzoyl)pyridine, have shown potential in medical and agricultural applications due to their antibacterial and antifungal properties. Studies on similar pyridine derivatives have indicated moderate activity against various bacteria and fungi, demonstrating the compound's relevance in developing new antimicrobial agents (V. V. Bhuva et al., 2015).

Liquid Crystal Research

Pyridine derivatives are significant in the study of liquid crystals. Research involving hydrogen bond donors and acceptors related to pyridine derivatives has led to the discovery of new liquid crystal phases, including nematic and smectic phases. This has implications for the development of advanced materials with specific optical properties (R. Walker et al., 2020).

Corrosion Inhibition

Studies on pyridine derivatives have shown their effectiveness as corrosion inhibitors, particularly in protecting mild steel in acidic environments. These compounds exhibit mixed-type inhibition and can form protective films on metal surfaces, which is crucial for industrial applications in corrosion prevention (K. R. Ansari et al., 2015).

Material Science

Pyridine-based compounds are used in synthesizing novel materials like polyimides. These materials possess excellent thermal stability and mechanical properties, making them suitable for high-performance applications in electronics and aerospace industries (Xiaolong Wang et al., 2006).

Cancer Research

Some pyridine derivatives have shown potential in cancer research. They exhibit properties that inhibit tumor growth and metastasis, targeting specific enzymes like topoisomerases. This suggests their potential use in developing new cancer therapies (Hanbyeol Kwon et al., 2015).

Synthesis of New Compounds

6-Methoxy-2-(4-propoxybenzoyl)pyridine can be used as a precursor or intermediate in synthesizing various heterocyclic compounds. These compounds have diverse applications, ranging from pharmaceuticals to material science (J. Patankar et al., 2008).

properties

IUPAC Name

(6-methoxypyridin-2-yl)-(4-propoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-3-11-20-13-9-7-12(8-10-13)16(18)14-5-4-6-15(17-14)19-2/h4-10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICYMNYILFHRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-(4-propoxybenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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